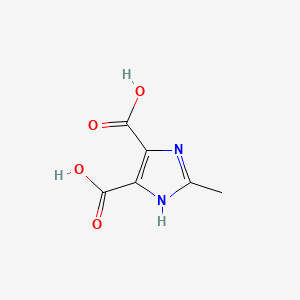

2-Methyl-1H-imidazole-4,5-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-7-3(5(9)10)4(8-2)6(11)12/h1H3,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYCQZSHGUXYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201214 | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5313-35-9 | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5313-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005313359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5313-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLIMIDAZOLE-4,5-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM9VJ9ZHA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, a key building block in medicinal chemistry and materials science. This document outlines the primary synthetic pathway, detailed experimental protocols, and available quantitative data.

The principal and most effective method for the synthesis of this compound is the oxidative cleavage of 2-methylbenzimidazole. This two-step process involves the initial synthesis of the benzimidazole precursor followed by its oxidation to yield the target dicarboxylic acid.

Core Synthesis Pathway

The logical workflow for the synthesis is depicted below. The process begins with the condensation of o-phenylenediamine and acetic acid to form 2-methylbenzimidazole. This intermediate is then subjected to oxidation to yield the final product, this compound.

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Core Chemical Properties

This compound is a heterocyclic compound featuring a central imidazole ring substituted with a methyl group at the 2-position and two carboxylic acid groups at the 4- and 5-positions. Its structural features make it a versatile building block in coordination chemistry and a compound of interest for pharmaceutical research.

Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for the title compound are limited.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methyl-4,5-imidazoledicarboxylic acid, 2-methylimidazol-4,5-dicarboxylic acid | |

| CAS Number | 5313-35-9 | [1] |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Melting Point | Not available (Parent compound, 1H-Imidazole-4,5-dicarboxylic acid, melts at 287-289 °C with decomposition) | [2] |

| Boiling Point | Not available | |

| Density (Predicted) | 1.662 g/cm³ | [3] |

| pKa (Predicted) | 0.66 ± 0.10 | [1] |

| Solubility | No quantitative data available. Expected to have low solubility in water and to be soluble in polar aprotic solvents like DMF and methanol. | [4] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 103 Ų | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the oxidation of 2-methylbenzimidazole.[5] This two-step process begins with the synthesis of the benzimidazole precursor followed by its oxidative cleavage.

Synthesis Workflow

References

An In-depth Technical Guide to 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid

CAS Number: 5313-35-9

This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry, coordination chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and applications, supported by experimental protocols and data visualizations.

Chemical Properties and Data

This compound, also known as H3MIDC, is a substituted imidazole dicarboxylic acid. Its structure, featuring a methyl group at the 2-position and two carboxylic acid functionalities, makes it a versatile building block for the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 5313-35-9 | [1] |

| Molecular Formula | C₆H₆N₂O₄ | |

| Molecular Weight | 170.12 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | H3MIDC, 2-Methyl-imidazole-4,5-dicarboxylic acid | [2][3] |

| Canonical SMILES | CC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Melting Point | The melting point for the parent compound, 1H-imidazole-4,5-dicarboxylic acid, is 280-285 °C (decomposes).[4] A specific melting point for the 2-methyl derivative is not readily available in the searched literature. | |

| Solubility | The parent compound, 1H-imidazole-4,5-dicarboxylic acid, is soluble in ammonia and alkali solutions, but insoluble in water, ethanol, and ether.[4] Specific solubility data for the 2-methyl derivative is not detailed in the provided search results. |

Spectroscopic Data (Predicted and Experimental)

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While experimental spectra for the title compound are not fully available in the provided search results, predicted data based on analogous compounds and some experimental evidence for related structures are presented below.

2.1. NMR Spectroscopy

¹H NMR: Based on the structure and data for analogous compounds, the following proton chemical shifts are predicted.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.5 | Singlet | Methyl protons (-CH₃) |

| ~12-14 | Broad Singlet | Carboxylic acid protons (-COOH) |

| ~13-14 | Broad Singlet | Imidazole N-H proton |

¹³C NMR: 13C NMR spectra for this compound are reported to be available.[5] Based on general chemical shift knowledge for similar structures, the following peaks can be expected.

| Predicted Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~15 | Methyl carbon (-CH₃) | | ~125 | Imidazole C4/C5 carbons | | ~150 | Imidazole C2 carbon | | ~165-170 | Carboxylic acid carbons (-COOH) |

2.2. Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]+ at m/z 170. The fragmentation pattern would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups. A characteristic fragmentation of dicarboxylic acids is the loss of 45 Da, corresponding to the -COOH radical.

Experimental Protocols

3.1. Synthesis of this compound

A common and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidation of the corresponding 2-alkylbenzimidazole.[6]

3.1.1. Step 1: Synthesis of 2-Methylbenzimidazole

The precursor, 2-methylbenzimidazole, can be synthesized by the condensation of o-phenylenediamine with acetic acid.[7]

-

Materials: o-phenylenediamine, glacial acetic acid, 4 M HCl.

-

Procedure:

-

A mixture of o-phenylenediamine and a slight excess of glacial acetic acid in 4 M HCl is refluxed for several hours.

-

The reaction mixture is cooled, and the product is precipitated by neutralization with a base (e.g., NaOH or NH₄OH).

-

The crude 2-methylbenzimidazole is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol.[7]

-

3.1.2. Step 2: Oxidation of 2-Methylbenzimidazole

The synthesized 2-methylbenzimidazole is then oxidized to yield this compound. Optimal conditions for this reaction have been reported.[6]

-

Materials: 2-methylbenzimidazole, concentrated sulfuric acid (98%), hydrogen peroxide (30-35%).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 2-methylbenzimidazole in concentrated sulfuric acid to a concentration of 1 M.

-

Cool the solution to 5-10°C.

-

Slowly add hydrogen peroxide (11 equivalents) dropwise, maintaining the temperature between 5-10°C.[6][8]

-

After the addition is complete, continue stirring at this temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 10-16 hours.[8]

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[8]

-

3.2. Analytical HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of this compound.[1]

-

Column: Newcrom R1 or similar C18 column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]

-

Detection: UV detection at an appropriate wavelength.

Applications in Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, capable of forming complexes with various metal ions.[2][3] The imidazole nitrogen atoms and the carboxylate oxygen atoms can all act as donor sites, leading to the formation of diverse coordination polymers with interesting structural topologies and properties.

4.1. Synthesis of a Strontium(II) Coordination Polymer

A layer coordination polymer, [Sr(H₂MIDC)₂(H₂O)₂]n, has been synthesized and characterized.[9]

-

Synthesis: The complex is synthesized under hydrothermal conditions by reacting a strontium salt with this compound.

-

Crystal Structure: The Sr²⁺ ion is eight-coordinate, residing in a bicapped tetragonal bipyramid environment, coordinated by one nitrogen atom and seven oxygen atoms from the ligands and water molecules. The structure forms a two-dimensional layered network.[9] This coordination polymer exhibits intense fluorescence in the solid state at room temperature.[9]

Biological Activity and Potential Applications

While direct and extensive studies on the biological activity of this compound are limited in the reviewed literature, its structural motifs and the activities of related compounds suggest significant potential in drug discovery.

5.1. SARS-CoV-2 Main Protease Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. Asymmetric imidazole-4,5-dicarboxamide derivatives have shown inhibitory activity, with one compound exhibiting an IC₅₀ of 4.79 µM.[2] This highlights the potential of this scaffold in the development of antiviral agents.

5.2. Potential as Enzyme Inhibitors and Receptor Modulators

The parent compound, imidazole-4,5-dicarboxylic acid, is a known intermediate for various drugs.[3][10] Derivatives of the closely related 2-butyl-1H-imidazole-4,5-dicarboxylic acid have been investigated as angiotensin II receptor antagonists and ACE inhibitors for the treatment of hypertension.[11] Furthermore, derivatives of imidazole-4,5-dicarboxylic acid have been studied as potential modulators of NMDA receptors, which are implicated in various neurological disorders.[12] These findings suggest that this compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of biological pathways.

Visualizations

6.1. Synthesis Workflow

Caption: Synthetic pathway for this compound.

6.2. Coordination of H3MIDC to a Metal Center

Caption: Potential coordination modes of the 2-methyl-1H-imidazole-4,5-dicarboxylate ligand to a metal center.

6.3. Potential Biological Target Interaction

Caption: Logical relationship of H3MIDC derivatives interacting with a biological target.

References

- 1. A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials | Semantic Scholar [semanticscholar.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. chembk.com [chembk.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. banglajol.info [banglajol.info]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. The document details its physicochemical properties, a probable synthetic route, and a thorough analysis of expected spectroscopic data. This guide is designed to assist researchers in confirming the identity, purity, and structure of this heterocyclic compound, which serves as a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a substituted imidazole derivative with the following properties:

| Property | Value |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.12 g/mol |

| CAS Number | 5313-35-9 |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NC(=C(N1)C(=O)O)C(=O)O |

| InChI Key | DCYCQZSHGUXYGP-UHFFFAOYSA-N |

| Appearance | Off-white powder (predicted) |

Synthesis

A plausible synthetic route for this compound involves the oxidation of 2-methylbenzimidazole. This method is a common approach for producing imidazole-4,5-dicarboxylic acids.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-methylbenzimidazole in a suitable solvent, such as aqueous sulfuric acid.

-

Oxidation: Slowly add a strong oxidizing agent, like potassium permanganate or potassium dichromate, to the solution while maintaining a controlled temperature, typically with cooling in an ice bath.

-

Reaction Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to neutralize the excess oxidizing agent.

-

Isolation: Adjust the pH of the solution to acidic (pH 2-3) with a suitable acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the purified this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12.0 - 14.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

| ~ 11.0 - 12.0 | Broad Singlet | 1H | Imidazole N-H proton |

| ~ 2.4 - 2.6 | Singlet | 3H | Methyl protons (-CH₃) |

A known 13C NMR spectrum for this compound exists in the SpectraBase database, which can be used for comparison. The expected chemical shifts are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 175 | Carboxylic acid carbons (-COOH) |

| ~ 145 - 155 | Imidazole C2 carbon |

| ~ 125 - 135 | Imidazole C4/C5 carbons |

| ~ 10 - 15 | Methyl carbon (-CH₃) |

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD to aid dissolution).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3200 - 2500 (broad) | O-H stretch (carboxylic acid) and N-H stretch (imidazole) |

| 1720 - 1680 (strong) | C=O stretch (carboxylic acid) |

| 1620 - 1550 | C=N and C=C stretching (imidazole ring) |

| 1450 - 1350 | C-H bending (methyl group) |

| 1300 - 1200 | C-O stretching and O-H bending (carboxylic acid) |

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Assignment |

| 170 | [M]⁺ (Molecular ion) |

| 152 | [M - H₂O]⁺ |

| 126 | [M - CO₂]⁺ |

| 125 | [M - COOH]⁺ |

| 81 | [M - COOH - CO₂]⁺ |

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Structure Elucidation Workflow

The comprehensive structure elucidation of this compound follows a logical workflow that integrates data from multiple analytical techniques.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the combined application of several spectroscopic techniques. By carefully analyzing the data from NMR, IR, and mass spectrometry, and comparing it with predicted values and data from analogous structures, researchers can confidently confirm the identity and structure of this important heterocyclic compound. This guide provides the necessary theoretical framework and practical protocols to aid in this endeavor, facilitating its application in drug discovery and materials science research.

Navigating the Solubility Landscape of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Profile: An Analog-Based Approach

Quantitative solubility data for 2-Methyl-1H-imidazole-4,5-dicarboxylic acid remains to be formally documented. However, by examining closely related compounds, we can infer a likely solubility profile. The following table summarizes the available qualitative solubility data for the parent compound, 4,5-Imidazoledicarboxylic acid, and an alkyl-substituted analog, 2-propyl-1H-imidazole-4,5-dicarboxylic acid.

| Compound | Solvent | Solubility | Reference |

| 4,5-Imidazoledicarboxylic acid | Water | Insoluble (0.5 g/L at 20°C) | |

| Ethanol | Insoluble | ||

| Ether | Insoluble | ||

| Ammonia/Alkali Solution | Soluble | ||

| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Water | Soluble | |

| Ethanol | Soluble | ||

| Acetone | Soluble |

The data suggests that the presence of an alkyl group at the 2-position of the imidazole ring may enhance solubility in water and polar organic solvents. It is therefore plausible that this compound will exhibit low solubility in non-polar organic solvents and a higher solubility in polar organic solvents and aqueous alkaline solutions.

Experimental Protocols

General Protocol for Determining Aqueous Solubility

The following is a general experimental protocol that can be adapted to determine the aqueous solubility of this compound.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A standard calibration curve of the compound should be prepared to accurately determine the concentration.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

A Technical Guide to the Spectroscopic Profile of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (C₆H₆N₂O₄, M.W.: 170.12 g/mol ). The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Expected) Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 - 15.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

| ~12.0 - 13.0 | Broad Singlet | 1H | Imidazole N-H proton |

| ~2.4 | Singlet | 3H | Methyl group protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (Expected) Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 - 175 | Carboxylic acid carbons (-COOH) |

| ~150 - 155 | Imidazole C2 carbon |

| ~125 - 135 | Imidazole C4/C5 carbons |

| ~10 - 15 | Methyl group carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic due to the presence of both hydroxyl (O-H) and carbonyl (C=O) groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| 1690 - 1760 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |

| 1210 - 1320 | Medium | C-O Stretch | Carboxylic Acid (-COOH) |

| 1400 - 1440 | Medium | O-H Bend | Carboxylic Acid (-COOH) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation Data

| m/z Value | Ion | Description |

|---|---|---|

| 170 | [M]⁺ | Molecular Ion |

| 153 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 125 | [M-COOH]⁺ | Loss of a carboxyl group |

| 112 | [M-C₂H₂O₂]⁺ | Decarboxylation of both acid groups |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar compounds and to observe exchangeable protons (from -COOH and N-H).

-

Instrumentation : Acquire NMR spectra on a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[1]

-

¹H NMR Acquisition :

-

Set the spectral width to cover a range of 0-16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[1]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[1]

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR Method) :

-

Place a small, powdered amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure firm and even contact between the sample and the crystal using the pressure clamp. This method requires minimal sample preparation.[2]

-

-

Sample Preparation (KBr Pellet Method) :

-

Mix ~1 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr) powder.

-

Press the mixture in a die under high pressure to form a thin, transparent pellet.

-

-

Instrumentation : Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

-

The most prominent features for carboxylic acids are a very broad O-H stretch in the 2500-3300 cm⁻¹ region and a sharp, intense C=O stretch around 1700 cm⁻¹.[3]

-

Mass Spectrometry Protocol

-

Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or by using a coupled technique like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization : Utilize Electrospray Ionization (ESI), which is well-suited for polar, non-volatile molecules like dicarboxylic acids. Both positive and negative ion modes can be effective.[4]

-

Analysis :

-

Acquire a full scan mass spectrum to identify the molecular ion ([M]⁺ or [M-H]⁻).

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and analyze the resulting daughter ions, which provides structural confirmation. Common fragmentation for carboxylic acids involves the loss of -OH (17 amu) and -COOH (45 amu).[4][5]

-

Logical and Experimental Workflows

Visual workflows are essential for understanding the logical progression of synthesis and analysis.

Synthesis Pathway

A common route to imidazole-4,5-dicarboxylic acids involves the oxidative cleavage of a corresponding benzimidazole precursor. This two-step process begins with the condensation of an ortho-diamine with a carboxylic acid, followed by oxidation.[6]

Analytical Characterization Workflow

The structural confirmation and purity assessment of a synthesized compound follow a logical multi-technique approach.

References

An In-depth Technical Guide to the Thermal Stability of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development, influencing storage, formulation, and processing. This technical guide provides a comprehensive overview of the thermal stability of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the expected thermal behavior based on its chemical structure and data from analogous compounds. Furthermore, it details the standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) required for a thorough characterization of its thermal properties. This guide is intended to serve as a foundational resource for researchers initiating thermal stability studies on this molecule.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a substituted imidazole ring and two carboxylic acid moieties, suggests potential for complex thermal decomposition pathways. Understanding its thermal stability is paramount for defining safe handling temperatures, predicting shelf-life, and ensuring the integrity of the final product. This guide provides the necessary theoretical background and practical methodologies to assess these critical parameters.

Predicted Thermal Behavior and Decomposition Pathway

Based on the functional groups present, the thermal decomposition of this compound is anticipated to proceed through a multi-stage process.

-

Initial Decomposition (Decarboxylation): Carboxylic acids are known to undergo decarboxylation upon heating, releasing carbon dioxide (CO₂). It is plausible that the initial mass loss observed during thermogravimetric analysis will correspond to the sequential or simultaneous loss of the two carboxyl groups.

-

Imidazole Ring Scission: Following decarboxylation, the remaining 2-methylimidazole core would require higher temperatures to decompose. Studies on other heterocyclic compounds suggest that this stage involves the fragmentation of the ring structure, leading to the evolution of various gaseous products.[1][2]

-

Influence of Atmosphere: The decomposition mechanism can be significantly influenced by the analysis atmosphere (inert vs. oxidative). In an inert atmosphere (e.g., nitrogen), pyrolysis will be the dominant process. In an oxidative atmosphere (e.g., synthetic air), combustion will also occur, likely at different temperatures and with the formation of different byproducts, such as oxides of nitrogen (NOₓ).[1]

Coupled techniques such as TGA-FTIR (Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy) would be invaluable for identifying the evolved gases (e.g., CO₂, H₂O, NH₃, HCN) at each decomposition stage, thereby elucidating the precise degradation mechanism.[1][3]

Quantitative Thermal Analysis Data

As specific experimental data for this compound is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental findings from TGA and DSC analyses.

Table 1: Thermogravimetric Analysis (TGA) Data Template

| Decomposition Stage | Temperature Range (°C) | Onset Temperature (T_onset, °C) | Mass Loss (%) | Residual Mass (%) | Atmosphere |

| Step 1 (e.g., Moisture Loss) | N₂ / Air | ||||

| Step 2 (e.g., Decarboxylation) | N₂ / Air | ||||

| Step 3 (e.g., Ring Decomposition) | N₂ / Air | ||||

| Final | N₂ / Air |

Table 2: Differential Scanning Calorimetry (DSC) Data Template

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) | Comments | Atmosphere |

| Endotherm / Exotherm 1 | e.g., Melting, Crystallization | N₂ / Air | |||

| Endotherm / Exotherm 2 | e.g., Decomposition | N₂ / Air | |||

| Glass Transition (T_g) | N₂ / Air |

Experimental Protocols

Accurate determination of thermal stability requires standardized and well-controlled experimental procedures. The following protocols for TGA and DSC are provided as a starting point and may require optimization based on the specific instrument and sample characteristics.

Thermogravimetric Analysis (TGA) Protocol

Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).[4] Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup:

-

Place the sample crucible into the TGA furnace.

-

Select the desired atmosphere: high-purity nitrogen for an inert environment or synthetic air for an oxidative environment.

-

Set the purge gas flow rate, typically between 20–50 mL/min.[4]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature (e.g., 600 °C or until no further mass loss is observed).

-

-

Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. The resulting thermogram is used to determine onset decomposition temperatures and the percentage of mass loss at each stage. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rate of mass loss.[5][6]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2–5 mg of the sample into a DSC pan (e.g., aluminum).[7] Hermetically seal the pan to contain any evolved volatiles during initial heating stages. Prepare an empty, sealed pan to be used as a reference.[8]

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the purge gas (typically nitrogen at 20-50 mL/min) to provide a consistent thermal atmosphere.[7]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected decomposition.[8] This will identify melting points, crystallization events, and decomposition exotherms/endotherms.

-

A heat-cool-heat cycle may be employed to investigate reversible transitions and erase the sample's prior thermal history.[7]

-

-

Data Analysis: Plot the differential heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition or crystallization) will appear as peaks. The glass transition will appear as a step change in the baseline.[9] Integrate the area under the peaks to determine the enthalpy of the transitions.

Visualized Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted below. This workflow ensures that both mass changes and energetic transitions are characterized, leading to a complete stability profile.

References

- 1. mdpi.com [mdpi.com]

- 2. TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermogravimetric Analysis - TGA–FTIR [eag.com]

- 4. epfl.ch [epfl.ch]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. etamu.edu [etamu.edu]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. web.williams.edu [web.williams.edu]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, historical synthesis, modern synthetic protocols, and applications, with a focus on its role as a versatile building block in the development of therapeutic agents.

Introduction

This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of two carboxylic acid groups and a methyl group on the imidazole ring imparts specific chemical properties that make it a valuable precursor in the synthesis of more complex molecules. Its structural scaffold is found in various biologically active compounds. While the direct biological activity of this compound is not extensively documented, its significance lies in its utility as a key intermediate in the synthesis of pharmaceuticals, particularly angiotensin II receptor blockers (ARBs) used in the management of hypertension.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.12 g/mol |

| CAS Number | 5313-35-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions |

| pKa | Predicted values suggest acidic nature due to carboxylic groups |

Discovery and History

While the specific first synthesis of this compound is not well-documented in readily available historical literature, the parent compound, imidazole-4,5-dicarboxylic acid, has been known for over a century. Early methods for the synthesis of the imidazole core, such as the Debus synthesis reported in 1858, laid the groundwork for the preparation of its derivatives.[2] A common and established method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles.[3] This approach remains a key strategy for accessing this class of compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 2-methylbenzimidazole, followed by its oxidative cleavage to yield the final product.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

References

A Comprehensive Technical Guide on the Theoretical Studies of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, including the imidazole core, carboxylic acid groups, and a methyl substituent, make it a versatile building block for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and potentially bioactive molecules. This technical guide provides a comprehensive overview of the theoretical studies of this compound and its analogs. Due to the limited availability of dedicated computational studies on this specific molecule, this guide leverages data from closely related imidazole derivatives to provide insights into its structural, electronic, and spectroscopic properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel compounds based on the imidazole scaffold.

Introduction

Imidazole and its derivatives are fundamental components in numerous biological systems and synthetic compounds. The imidazole ring is a key structural motif in the amino acid histidine, and its unique electronic properties contribute to its role in enzyme catalysis and metal coordination.[1] this compound, a multifunctional ligand, possesses multiple coordination sites, including the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups.[2] These characteristics make it an excellent candidate for the construction of supramolecular assemblies with diverse topologies and potential applications in catalysis, gas storage, and drug delivery.[2]

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for understanding the intrinsic properties of molecules. These computational approaches provide detailed information on molecular geometry, electronic structure, and vibrational frequencies, which can be correlated with experimental data and used to predict the behavior of new materials and drug candidates.[3] This guide summarizes the available theoretical data and methodologies relevant to the study of this compound.

Molecular Structure and Properties

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and its close analogs, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid and 2-phenyl-1H-imidazole-4,5-dicarboxylic acid. These values are sourced from publicly available chemical databases.

| Property | This compound | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid | Source |

| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄ | C₁₁H₈N₂O₄ | [4][5] |

| Molecular Weight | 170.12 g/mol | 184.15 g/mol | 232.19 g/mol | [4][5] |

| XLogP3 | -0.5 | 0.6 | 1.4 | [4][5] |

| Hydrogen Bond Donor Count | 3 | 3 | 3 | [4][5] |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4 | [4][5] |

| Rotatable Bond Count | 2 | 3 | 3 | [4][5] |

| Topological Polar Surface Area | 103 Ų | 103 Ų | 103 Ų | [4][5] |

Theoretical Geometric Parameters (Based on Analogs)

Quantum chemical calculations, such as DFT, are used to predict the optimized geometry of molecules, including bond lengths and bond angles. While specific data for the title compound is unavailable, the following table presents representative calculated bond lengths for a related imidazole derivative, highlighting the expected values for the core imidazole structure.

| Bond | Bond Length (Å) - Calculated | Source |

| C=N | 1.34 - 1.38 | [3] |

| C-N | 1.38 - 1.42 | [3] |

| C-C (imidazole ring) | 1.36 - 1.39 | [3] |

| C-C (carboxyl) | 1.48 - 1.52 | [3] |

| C=O | 1.20 - 1.23 | [3] |

| C-O | 1.34 - 1.37 | [3] |

| O-H | 0.96 - 0.98 | [3] |

Computational and Experimental Protocols

The theoretical investigation of imidazole derivatives typically involves a combination of computational modeling and experimental validation.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method for studying the electronic structure of molecules.[6] A typical computational workflow for analyzing a molecule like this compound is as follows:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311G(d,p) basis set is a commonly employed level of theory for such calculations.[6]

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[7]

-

Electronic Properties: Key electronic properties are calculated, including:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to identify regions susceptible to electrophilic and nucleophilic attack.[8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[8]

-

Spectroscopic Characterization

Experimental techniques are crucial for validating the results of theoretical calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing valuable information about the molecular structure.[9]

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra can be compared with the frequencies calculated using DFT to confirm the structural assignment.[7]

-

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule and can be correlated with the calculated HOMO-LUMO energy gap.[7]

Frontier Molecular Orbital (FMO) Analysis

The FMOs, namely the HOMO and LUMO, play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key parameter for assessing molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.[10]

The following table presents calculated HOMO, LUMO, and energy gap values for a representative imidazole derivative.

| Parameter | Energy (eV) | Source |

| E(HOMO) | -6.29 | [10] |

| E(LUMO) | -1.81 | [10] |

| Energy Gap (ΔE) | 4.48 | [10] |

Potential Signaling Pathways and Biological Activity

Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their potential as modulators of various biological targets. A notable area of research is their interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ion channel involved in synaptic plasticity and memory formation.[11]

The diagram below illustrates a potential signaling pathway where an imidazole-4,5-dicarboxylic acid derivative could act as a modulator of the NMDA receptor.

Conclusion

While direct theoretical studies on this compound are limited, this guide provides a comprehensive overview based on the analysis of analogous compounds and established computational methodologies. The presented data on physicochemical properties, molecular geometry, and electronic structure serves as a foundational resource for researchers. The detailed protocols for DFT calculations and spectroscopic characterization offer a practical framework for further investigation. The exploration of potential biological activities, particularly in the context of NMDA receptor modulation, highlights the therapeutic potential of this class of compounds. This guide underscores the importance of theoretical studies in complementing experimental research for the rational design of novel molecules with desired properties and functions. Future computational work focusing specifically on this compound is warranted to provide more precise data and a deeper understanding of its unique characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | C11H8N2O4 | CID 221007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 9. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. irjweb.com [irjweb.com]

- 11. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

An In-depth Technical Guide to the Coordination Sites of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential coordination sites of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H3MIDC), a versatile multifunctional ligand in coordination chemistry and materials science. This document details the molecule's structural features, diverse coordination behaviors, and includes experimental protocols for the synthesis of its metal-organic frameworks (MOFs).

Introduction to this compound (H3MIDC)

This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a methyl group at the 2-position and two carboxylic acid groups at the 4- and 5-positions. This arrangement of functional groups makes H3MIDC an excellent candidate as a multidentate ligand in the construction of coordination polymers, including MOFs. The presence of both nitrogen and oxygen donor atoms allows for a variety of coordination modes, which are influenced by factors such as pH, the nature of the metal ion, and the reaction conditions.[1]

The ability of the carboxylic acid groups to deprotonate at different pH values adds to the versatility of H3MIDC, allowing it to exist as H2MIDC⁻, HMIDC²⁻, or MIDC³⁻ anions. This pH-dependent charge state plays a crucial role in the resulting structure and dimensionality of the coordination complexes formed.[1]

Potential Coordination Sites and Modes

The primary coordination sites of this compound are the two nitrogen atoms of the imidazole ring and the four oxygen atoms of the two carboxylate groups. This allows for a rich variety of coordination modes, leading to the formation of diverse supramolecular architectures, from simple discrete molecules to one-, two-, and three-dimensional coordination polymers.[1]

The coordination can occur through:

-

N,O-Chelation: A metal ion can be chelated by one of the imidazole nitrogen atoms and an adjacent carboxylate oxygen atom, forming a stable five-membered ring.

-

Carboxylate Bridging: The carboxylate groups can bridge two or more metal centers in various ways, including syn-syn, syn-anti, and anti-anti bridging modes.

-

Imidazole Bridging: The imidazole ring itself can bridge metal ions, although this is less common when the adjacent carboxylate groups are involved in coordination.

-

Combined Coordination: A combination of the above modes can lead to complex and high-dimensional structures.

Below is a diagram illustrating some of the potential coordination modes of the fully deprotonated MIDC³⁻ ligand.

Caption: Potential coordination modes of the MIDC³⁻ ligand with metal ions (M).

Quantitative Data from Crystal Structures

The precise coordination environment of this compound with various metal ions has been elucidated through single-crystal X-ray diffraction studies. The following table summarizes key bond lengths and angles from a representative strontium(II) coordination polymer, [Sr(H2MIDC)2(H2O)2]n. In this structure, the strontium ion is eight-coordinate, bonded to one nitrogen atom and seven oxygen atoms.

| Bond | Length (Å) | Angle | Degree (°) |

| Sr(1)-O(1) | 2.593(8) | O(1)-Sr(1)-O(2) | 85.5(3) |

| Sr(1)-O(2) | 2.624(9) | O(1)-Sr(1)-O(3) | 142.3(3) |

| Sr(1)-O(3) | 2.553(8) | O(1)-Sr(1)-O(4) | 121.2(3) |

| Sr(1)-O(4) | 2.695(9) | O(2)-Sr(1)-O(3) | 78.9(3) |

| Sr(1)-O(5) | 2.581(8) | O(2)-Sr(1)-O(4) | 147.6(3) |

| Sr(1)-O(9) | 2.535(8) | O(3)-Sr(1)-O(4) | 68.8(3) |

| Sr(1)-O(10) | 2.527(8) | O(1)-Sr(1)-N(1) | 63.5(3) |

| Sr(1)-N(1) | 2.766(1) | O(5)-Sr(1)-N(1) | 118.0(3) |

Data from the crystal structure of [Sr(H2MIDC)2(H2O)2]n.[2]

Experimental Protocols

The synthesis of metal-organic frameworks involving this compound is most commonly achieved through hydrothermal methods. This technique allows for the crystallization of products that may be difficult to obtain under standard atmospheric conditions. Below is a representative protocol for the hydrothermal synthesis of a coordination polymer.

Synthesis of a Strontium(II)-H3MIDC Coordination Polymer

Materials:

-

This compound (H3MIDC)

-

Strontium nitrate (Sr(NO3)2)

-

Deionized water

-

Ethanol

Procedure:

-

A mixture of Sr(NO3)2 (0.1 mmol) and H3MIDC (0.1 mmol) is dissolved in a solvent mixture of water and ethanol (e.g., 8 mL total volume with a 1:1 v/v ratio).

-

The resulting solution is stirred for 30 minutes at room temperature to ensure homogeneity.

-

The mixture is then sealed in a 25 mL Teflon-lined stainless steel autoclave.

-

The autoclave is heated to 160 °C in an oven and maintained at this temperature for 72 hours.

-

After 72 hours, the oven is slowly cooled to room temperature over a period of 24 hours.

-

Colorless, block-shaped crystals of the product are collected by filtration, washed with deionized water and ethanol, and dried in air.

This protocol can be adapted for other metal salts to synthesize a variety of coordination polymers with different structures and properties. Factors such as the metal-to-ligand ratio, pH of the initial solution, reaction temperature, and reaction time can be varied to target specific crystalline phases.

The following diagram illustrates a typical workflow for the hydrothermal synthesis of a MOF.

Caption: Workflow for the hydrothermal synthesis of a MOF with H3MIDC.

Conclusion

This compound is a highly versatile ligand for the construction of coordination polymers with diverse structures and potential applications in areas such as gas storage, catalysis, and drug delivery. Its multiple coordination sites and the pH-dependent nature of its carboxylate groups allow for fine-tuning of the resulting material properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of coordination chemistry and materials science, facilitating the rational design and synthesis of novel functional materials.

References

- 1. Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid as a Versatile Linker for Metal-Organic Frameworks in Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the structure, stability, and functionality of the resulting MOF. 2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a promising but less extensively studied linker for the synthesis of MOFs. Its imidazole core offers potential for pH-responsive behavior and post-synthetic modification, while the methyl group can influence the framework's hydrophobicity and pore environment. The dicarboxylate groups provide strong coordination sites for metal ions.

These notes provide an overview of the potential applications and detailed protocols for the synthesis and characterization of MOFs using this compound and its analogues, with a focus on their use as drug delivery systems. While specific data for MOFs based on this compound is limited in publicly accessible literature, the following sections draw upon data from closely related imidazole-dicarboxylate based MOFs to provide representative protocols and performance metrics.

I. Synthesis of Imidazole-Dicarboxylate Based MOFs

The synthesis of MOFs using imidazole-dicarboxylate linkers is typically achieved through solvothermal or hydrothermal methods.[4] These methods involve heating a mixture of the metal salt and the organic linker in a suitable solvent in a sealed vessel.

General Synthesis Workflow:

Caption: General workflow for the solvothermal/hydrothermal synthesis of MOFs.

Experimental Protocol: Synthesis of a Zinc-Imidazole Dicarboxylate MOF (Representative)

This protocol is adapted from methods used for similar imidazole-dicarboxylate linkers and serves as a starting point for the synthesis using this compound.

-

Reagents:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

-

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.

-

Add 0.5 mmol of this compound to the solution.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Seal the vial and place it in a programmable oven.

-

Heat the vial to 120 °C at a rate of 5 °C/min and hold for 24 hours.

-

Allow the oven to cool to room temperature at a rate of 5 °C/min.

-

Collect the crystalline product by filtration.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Dry the product under vacuum at 80 °C for 12 hours to activate the MOF.

-

II. Physicochemical Characterization

Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.

Characterization Workflow:

Caption: Standard characterization techniques for synthesized MOFs.

Data Presentation: Properties of Representative Imidazole-Dicarboxylate MOFs

The following table summarizes key properties of MOFs synthesized with linkers analogous to this compound. These values provide a benchmark for what can be expected.

| MOF Name (Linker) | Metal Ion | Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |

| mesoMOF (imidazole derivative) | Zn(II) | 1859 | 0.314 | > 300 |

| ZIF-8 (2-methylimidazole) | Zn(II) | ~1300-1600 | ~0.66 | ~450 |

| [Zn₅(L)₂(HL)₂(DMF)₄] (H₃L = 4,5-imidazoledicarboxylic acid) | Zn(II) | Microporous | Not Reported | Not Reported |

III. Application in Drug Delivery

MOFs based on imidazole-dicarboxylate linkers are particularly interesting for drug delivery due to their potential for high drug loading and pH-responsive release. The imidazole moiety can be protonated at lower pH, leading to destabilization of the framework and release of the encapsulated drug. This is advantageous for targeted delivery to acidic tumor microenvironments or for oral delivery systems targeting the lower gastrointestinal tract.

Drug Loading and Release Workflow:

Caption: Workflow for drug loading and in vitro release studies using MOFs.

Experimental Protocol: Loading and In Vitro Release of 5-Fluorouracil (5-FU)

-

Drug Loading:

-

Prepare a 1 mg/mL solution of 5-Fluorouracil (5-FU) in a suitable solvent (e.g., methanol or water).

-

Disperse 100 mg of the activated MOF in 10 mL of the 5-FU solution.

-

Stir the suspension at room temperature for 24 hours in the dark.

-

Centrifuge the mixture to collect the 5-FU loaded MOF.

-

Wash the product with the solvent used for drug dissolution to remove surface-adsorbed drug.

-

Dry the 5-FU loaded MOF under vacuum.

-

To determine the loading amount, measure the concentration of 5-FU in the supernatant using UV-Vis spectroscopy or HPLC and calculate the difference from the initial concentration.

-

-

In Vitro Release:

-

Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.5.

-

Disperse 10 mg of the 5-FU loaded MOF in 10 mL of each PBS solution in separate vials.

-

Incubate the vials at 37 °C with constant shaking.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), draw a 1 mL aliquot from each vial and replace it with 1 mL of fresh PBS.

-

Centrifuge the aliquots to remove any MOF particles.

-

Measure the concentration of 5-FU in the supernatant using UV-Vis spectroscopy or HPLC.

-

Calculate the cumulative release percentage at each time point.

-

Data Presentation: Drug Loading and Release Performance

The following table presents representative data for drug loading and release from imidazole-based MOFs.

| MOF System | Drug | Loading Capacity (wt%) | Release Conditions | Key Findings |

| mesoMOF | Cisplatin | 28% w/w | pH 5.5 | Rapid release in acidic conditions. |

| ZIF-8 | 5-Fluorouracil | up to 60% | pH-responsive | Controlled release triggered by low pH.[3] |

| AMOF@MMI | 2-mercapto-1-methyl imidazole | 18.15% | 0.5 M NaCl | Slow-release for corrosion inhibition.[5] |

This compound holds promise as a linker for the development of novel MOFs with applications in drug delivery. The protocols and data presented, based on analogous imidazole-dicarboxylate systems, provide a solid foundation for researchers to explore the synthesis, characterization, and evaluation of these materials. The potential for high drug loading and pH-responsive release makes these MOFs attractive candidates for advanced drug delivery systems. Further research is warranted to fully elucidate the properties and performance of MOFs derived specifically from this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate [html.rhhz.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile organic linker, 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H₃MIDC). MOFs constructed from imidazole-based ligands are of significant interest due to their tunable structures, high porosity, and potential for various applications, including gas storage, catalysis, and notably, biomedical applications such as drug delivery.[1][2][3] The inclusion of biocompatible metal ions like zinc (Zn²⁺), iron (Fe³⁺), and zirconium (Zr⁴⁺) with imidazole-based linkers makes these MOFs particularly promising for therapeutic applications.[1]

Introduction to H₃MIDC-Based MOFs

This compound is a multitopic linker possessing both carboxylate and imidazole functionalities, making it an excellent candidate for constructing robust and diverse MOF architectures.[4] The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, leading to the formation of stable, porous crystalline structures.[4] The methyl group at the 2-position can influence the framework's topology and pore environment. The choice of metal ion, solvent system, and reaction conditions (e.g., temperature and pH) allows for fine-tuning of the resulting MOF's properties.[5]

Applications in Drug Development

Imidazole-based MOFs, particularly Zeolitic Imidazolate Frameworks (ZIFs), have been extensively studied as carriers for drug delivery systems (DDS).[6][7] Their high surface area and tunable pore sizes allow for significant drug loading capacities.[2] Furthermore, many of these MOFs exhibit pH-responsive degradation, making them ideal for targeted drug release in the acidic microenvironments of tumors or specific cellular compartments.[8] For instance, ZIF-8, a well-known MOF synthesized from zinc ions and 2-methylimidazole, has shown promise in delivering anti-cancer drugs like 5-fluorouracil.[8][9] The inherent biocompatibility of zinc and the metabolic clearance of imidazole-based linkers contribute to their low toxicity profile, a critical factor for in-vivo applications.[1]

A logical workflow for a pH-responsive drug delivery system using an H₃MIDC-based MOF is illustrated below.

Caption: Logical workflow for pH-responsive drug delivery using an H₃MIDC-based MOF.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of MOFs using H₃MIDC, based on established procedures for structurally similar ligands.[10][11][12] Researchers should consider these as starting points to be optimized for specific metal-ligand systems.

Protocol 1: Hydrothermal Synthesis of a Zinc-H₃MIDC MOF

This method is suitable for producing crystalline MOF powders.

Materials:

-

This compound (H₃MIDC)

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized Water

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of H₃MIDC in 5 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of deionized water.

-

Combine the two solutions in the first vial and stir for 15 minutes at room temperature to ensure homogeneity.

-

Seal the vial and place it in a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, decant the mother liquor.

-

Wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.

-

Dry the final product under vacuum at 80 °C for 12 hours.

General Experimental Workflow

The diagram below outlines the typical steps involved in the synthesis and characterization of H₃MIDC-based MOFs.

Caption: General workflow for the synthesis and characterization of H₃MIDC-based MOFs.

Characterization of H₃MIDC MOFs

Standard techniques for characterizing the synthesized materials include:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk sample.

-

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including connectivity, bond lengths, and pore dimensions.

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the MOF crystals.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which it decomposes.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are crucial for applications like drug loading and gas storage.

Quantitative Data Summary

The following table summarizes typical data for MOFs synthesized from H₃MIDC and analogous 2-substituted imidazole-4,5-dicarboxylic acid ligands. This data is compiled from various sources and serves as a reference for expected outcomes.

| MOF Designation (Example) | Metal Ion | Synthesis Method | Thermal Stability (°C) | Surface Area (m²/g) | Ref. |

| Pr-H₃MIDC | Pr³⁺ | Solvothermal | > 300 | Not Reported | [4] |

| Zn-(2-ethyl-H₃IDC) | Zn²⁺ | Hydrothermal | ~350 | Not Reported | [10] |

| Cd-(2-phenyl-H₃IDC) | Cd²⁺ | Hydrothermal | ~380 | Not Reported | [11] |

| ZIF-8 (analogue) | Zn²⁺ | Solvothermal | ~400 | ~1800 | [9] |

| Cu-TIBM (analogue) | Cu²⁺ | Solvothermal | ~350 | 750 | [13] |

Note: The properties of newly synthesized MOFs with H₃MIDC may vary based on the specific synthetic conditions and the choice of the metal center.

Conclusion

This compound is a highly promising ligand for the development of novel MOFs with significant potential in research and pharmaceutical applications. Its ability to form stable, porous frameworks with biocompatible metals makes it an attractive platform for advanced drug delivery systems. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of this versatile class of materials.

References

- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate [html.rhhz.net]